molecular formula C6H8N2O2S B13874950 N-methoxy-N-methyl-isothiazole-4-carboxamide

N-methoxy-N-methyl-isothiazole-4-carboxamide

Cat. No.: B13874950
M. Wt: 172.21 g/mol
InChI Key: DFNCBGZNZYEPMD-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-isothiazole-4-carboxamide is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-isothiazole-4-carboxamide typically involves the reaction of isothiazole derivatives with appropriate reagents. One common method is the reaction of isothiazole-4-carboxylic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-isothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

N-methoxy-N-methyl-isothiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-isothiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-isothiazole-4-carboxamide
  • N-methoxy-isothiazole-4-carboxamide
  • Isothiazole-4-carboxamide

Uniqueness

N-methoxy-N-methyl-isothiazole-4-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its stability and interaction with biological targets compared to other isothiazole derivatives.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-11-4-5/h3-4H,1-2H3

InChI Key

DFNCBGZNZYEPMD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CSN=C1)OC

Origin of Product

United States

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